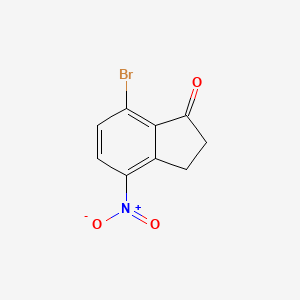

7-Bromo-4-nitro-indan-1-one

Description

Properties

IUPAC Name |

7-bromo-4-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJGSYXLPQZJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Bromo-4-nitro-indan-1-one structure elucidation and characterization

An In-Depth Technical Guide to the Structure Elucidation and Characterization of 7-Bromo-4-nitro-indan-1-one

For professionals in researcher, scientist, and drug development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. Substituted indanones are a significant class of compounds, with many derivatives showing a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive technical overview of the synthesis, structure elucidation, and characterization of a specific, less-documented derivative: 7-Bromo-4-nitro-indan-1-one.

This document will serve as a detailed manual, outlining a plausible synthetic route and a multi-technique analytical workflow for the definitive identification and characterization of this target molecule. From the perspective of a Senior Application Scientist, the focus will be not just on the "what" but the "why" – the scientific reasoning behind the choice of experimental methodologies and the interpretation of the resulting data.

Molecular Overview and Significance

7-Bromo-4-nitro-indan-1-one is a substituted indanone with the molecular formula C₉H₆BrNO₃.[3] The indanone core is a valuable scaffold in medicinal chemistry, and the introduction of a bromine atom and a nitro group is expected to significantly influence its chemical reactivity and biological activity. The bromine can serve as a handle for further functionalization, for instance, through cross-coupling reactions, while the nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the aromatic ring and potentially participate in biological interactions.[4]

Table 1: Physicochemical Properties of 7-Bromo-4-nitro-indan-1-one

| Property | Value | Source |

| CAS Number | 1260018-07-2 | [3][5] |

| Molecular Formula | C₉H₆BrNO₃ | [3] |

| Molecular Weight | 256.06 g/mol | [3] |

| IUPAC Name | 7-bromo-4-nitro-2,3-dihydro-1H-inden-1-one | [3] |

Proposed Synthesis of 7-Bromo-4-nitro-indan-1-one

While specific literature on the synthesis of 7-Bromo-4-nitro-indan-1-one is scarce, a plausible and efficient route can be designed based on well-established methods for indanone synthesis, primarily the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid.[1][2]

Figure 1: Proposed two-step synthesis of 7-Bromo-4-nitro-indan-1-one.

Experimental Protocol: Synthesis

Step 1: Nitration of 3-(2-bromophenyl)propanoic acid

-

To a stirred solution of 3-(2-bromophenyl)propanoic acid in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(2-bromo-5-nitrophenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Treat the 3-(2-bromo-5-nitrophenyl)propanoic acid with thionyl chloride at reflux to form the corresponding acyl chloride.

-

Remove the excess thionyl chloride by distillation.

-

Dissolve the crude acyl chloride in a suitable solvent (e.g., dichloromethane) and add anhydrous aluminum chloride in portions at 0 °C.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 7-Bromo-4-nitro-indan-1-one.

Structure Elucidation and Characterization

A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure of 7-Bromo-4-nitro-indan-1-one.

Figure 2: Analytical workflow for the characterization of 7-Bromo-4-nitro-indan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.[4] For 7-Bromo-4-nitro-indan-1-one, both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will provide a detailed picture of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: The two aromatic protons are expected to appear as doublets due to coupling with each other. The electron-withdrawing nitro group at position 4 and the bromine at position 7 will significantly influence their chemical shifts, pushing them downfield.

-

Aliphatic Protons: The four aliphatic protons on the five-membered ring will appear as two distinct multiplets, likely triplets of triplets, corresponding to the protons at C2 and C3. The protons at C2, being adjacent to the carbonyl group, are expected to be deshielded and appear at a lower field compared to the protons at C3.

Table 2: Predicted ¹H NMR Data for 7-Bromo-4-nitro-indan-1-one (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 | Ortho to nitro group, deshielded. |

| H-6 | 7.5 - 7.7 | d | 8.0 - 9.0 | Coupled to H-5. |

| H-2 (2H) | 3.1 - 3.3 | t | ~6.0 | Adjacent to carbonyl group. |

| H-3 (2H) | 2.7 - 2.9 | t | ~6.0 | Coupled to H-2. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon: The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically above 190 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the nitro and bromo substituents will have their chemical shifts significantly affected.

-

Aliphatic Carbons: Two signals are expected for the aliphatic carbons at C2 and C3.

Table 3: Predicted ¹³C NMR Data for 7-Bromo-4-nitro-indan-1-one (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C1) | 195 - 205 | Ketone carbonyl. |

| C-NO₂ (C4) | 145 - 150 | Attached to electron-withdrawing group. |

| C-Br (C7) | 115 - 125 | Attached to halogen. |

| Aromatic CH | 120 - 140 | Standard aromatic region. |

| Aliphatic CH₂ (C2) | 35 - 40 | Adjacent to carbonyl. |

| Aliphatic CH₂ (C3) | 25 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6]

Table 4: Predicted IR Absorption Frequencies for 7-Bromo-4-nitro-indan-1-one

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| C=O (ketone) | 1700 - 1720 | Stretching |

| NO₂ | 1520 - 1560 and 1340 - 1380 | Asymmetric and Symmetric Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-Br | 500 - 600 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 7-Bromo-4-nitro-indan-1-one (256.06 g/mol ).

-

Isotopic Pattern: A characteristic feature will be the presence of an M+2 peak of almost equal intensity to the M⁺ peak, which is indicative of the presence of a single bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

-

Fragmentation: Common fragmentation pathways would involve the loss of the nitro group (NO₂) and the carbonyl group (CO).

Single Crystal X-ray Diffraction

For an unambiguous and definitive confirmation of the molecular structure, including the precise regiochemistry of the substituents on the aromatic ring, single crystal X-ray diffraction is the gold standard.[7][8]

Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 7-Bromo-4-nitro-indan-1-one suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the identity of the synthesized compound.[8]

Conclusion

The structural elucidation of 7-Bromo-4-nitro-indan-1-one requires a synergistic application of synthetic organic chemistry and modern analytical techniques. While this guide presents a robust, scientifically-grounded framework based on established principles and data from analogous compounds, it is imperative that these predicted data are confirmed through rigorous experimentation. The detailed protocols and expected outcomes outlined herein provide a comprehensive roadmap for researchers and scientists engaged in the synthesis and characterization of novel indanone derivatives and other complex small molecules.

References

-

Chemsrc. 7-Bromo-1-indanone | CAS#:125114-77-4. Available from: [Link]

-

MDPI. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Available from: [Link]

-

Indian Journal of Pure & Applied Physics. Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Available from: [Link]

-

Reagentia. 7-bromo-4-nitro-indan-1-one (1 x 500 mg). Available from: [Link]

-

IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Available from: [Link]

-

Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available from: [Link]

-

Organic Chemistry Portal. Indanone synthesis. Available from: [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

-

ResearchGate. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Available from: [Link]

-

National Institutes of Health. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Available from: [Link]

-

PubChem. 1-Indanone, 4-bromo- | C9H7BrO | CID 98713. Available from: [Link]

-

ResearchGate. Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Available from: [Link]

-

Research Journal of Pharmacy and Technology. Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Available from: [Link]

-

ResearchGate. Crystal structure of (E)-7-bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, C18H15BrO2. Available from: [Link]

-

ACS Publications. Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Available from: [Link]

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

-

PubMed. IR and NMR spectral studies of 4-bromo-1-naphthyl chalcones-assessment of substituent effects. Available from: [Link]

-

NIST WebBook. Ethanone, 1-(4-bromophenyl)-. Available from: [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. 7-bromo-4-nitro-indan-1-one 97% | CAS: 1260018-07-2 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-bromo-4-nitro-indan-1-one (1 x 500 mg) | Reagentia [reagentia.eu]

- 6. irjet.net [irjet.net]

- 7. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory | MDPI [mdpi.com]

- 8. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-bromo-4-nitro-indan-1-one (CAS Number 1260018-07-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-4-nitro-indan-1-one, assigned the CAS number 1260018-07-2, is a substituted indanone derivative. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 7-bromo-4-nitro-indan-1-one, drawing upon data from related compounds and the general characteristics of the indanone class. While specific experimental data for this particular molecule is limited in publicly available literature, this document aims to equip researchers with a robust framework for its handling, characterization, and potential applications.

Molecular Structure and Identification

A clear understanding of the molecular architecture is fundamental to predicting the behavior and reactivity of a compound.

Table 1: Compound Identification

| Parameter | Value | Source |

| CAS Number | 1260018-07-2 | [2] |

| IUPAC Name | 7-bromo-4-nitro-2,3-dihydro-1H-inden-1-one | [2] |

| Molecular Formula | C₉H₆BrNO₃ | [2] |

| Molecular Weight | 256.06 g/mol | [2] |

| SMILES | O=C1CCC2=C1C(Br)=CC=C2[O-] | [2] |

digraph "7-bromo-4-nitro-indan-1-one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="1.5,0.5!", fontcolor="#202124"]; O1 [label="O", pos="2.2,0.9!", fontcolor="#202124"]; O2 [label="O-", pos="1.5,-0.3!", fontcolor="#202124"]; Br1 [label="Br", pos="-2.2,-0.9!", fontcolor="#202124"]; O3 [label="O", pos="-0.7,2.3!", fontcolor="#202124"]; C1 [label="C", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="1.2,1.5!", fontcolor="#202124"]; C3 [label="C", pos="0.6,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="-0.6,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; C6 [label="C", pos="-1.2,1.5!", fontcolor="#202124"]; C7 [label="C", pos="0.6,-1.8!", fontcolor="#202124"]; C8 [label="C", pos="-0.6,-1.8!", fontcolor="#202124"]; C9 [label="C", pos="-1.8,0.5!", fontcolor="#202124"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C3 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C4 [label=""]; C1 -- O3 [label="="]; C2 -- N1 [label=""]; N1 -- O1 [label="="]; N1 -- O2 [label=""]; C5 -- C9 [label=""]; C9 -- Br1 [label=""]; }

Caption: 2D structure of 7-bromo-4-nitro-indan-1-one.

Predicted Physical and Chemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Comparison with Related Compounds |

| Melting Point (°C) | 120 - 140 | The melting point of 1-bromo-4-nitrobenzene is 124-126 °C. The presence of the indanone ring system and the additional functional groups would likely influence this value. |

| Boiling Point (°C) | > 250 (with decomposition) | High molecular weight and polar functional groups suggest a high boiling point. 1-bromo-4-nitrobenzene has a boiling point of 255-256 °C. The larger indanone structure would likely lead to an even higher boiling point, with a high probability of decomposition before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The nitro group and ketone moiety introduce polarity, but the overall aromatic and halogenated structure suggests limited aqueous solubility. Flavonoids, which share some structural similarities, often have low water solubility[3]. |

| Appearance | Likely a yellow or off-white solid | The nitro-aromatic system often imparts a yellow color. |

| Storage | Store at 0-8 °C | Recommended by a commercial supplier[2]. Cool and dry conditions are generally advisable for nitro-aromatic compounds to prevent degradation. |

Spectroscopic Data Interpretation (Predicted)

While experimental spectra for 7-bromo-4-nitro-indan-1-one are not published, a prediction of the key spectroscopic features can guide analytical characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the five-membered ring will likely appear as multiplets in the aliphatic region. The aromatic protons will be influenced by the electron-withdrawing nitro group and the bromine atom, leading to downfield shifts.

-

¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon of the ketone at a significantly downfield chemical shift. Aromatic carbons will appear in the typical range, with carbons attached to the nitro group and bromine showing characteristic shifts.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone, and the symmetric and asymmetric stretching of the nitro (NO₂) group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 256.06 g/mol . The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature, resulting in two molecular ion peaks of nearly equal intensity separated by two mass units.

Potential Biological Activity and Applications

The indanone core is a well-established pharmacophore with a diverse range of biological activities.[1] Derivatives have been investigated for their potential as:

-

Anti-inflammatory agents: Some indanone derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[4]

-

Anticancer agents: Certain indanone-containing compounds have demonstrated cytotoxicity against various cancer cell lines.[4][5] The presence of a nitro group can sometimes enhance the anticancer properties of a molecule.

-

Antimicrobial and Antiviral agents: The indanone scaffold has been explored for the development of new antimicrobial and antiviral drugs.[5]

The presence of the bromine atom and the nitro group on the 7-bromo-4-nitro-indan-1-one structure is expected to modulate its biological activity. Halogenation can often enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic properties of the aromatic ring and participate in various biological interactions.

Caption: Relationship between the structural components and potential activities.

Plausible Synthetic Approach

While a specific, validated synthesis protocol for 7-bromo-4-nitro-indan-1-one is not detailed in the available literature, a plausible route can be conceptualized based on established organic chemistry principles for the synthesis of related indanones. A common strategy involves intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoyl chloride.

Hypothetical Synthetic Workflow:

Caption: A plausible synthetic workflow for 7-bromo-4-nitro-indan-1-one.

Detailed Hypothetical Protocol:

-

Preparation of 3-(3-bromo-6-nitrophenyl)propanoic acid: This could potentially be achieved through a multi-step synthesis starting from a commercially available bromonitrotoluene derivative, followed by chain extension and oxidation.

-

Formation of the Acid Chloride: The synthesized propanoic acid would then be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride. This reaction is typically performed in an inert solvent like dichloromethane or toluene.

-

Intramolecular Friedel-Crafts Acylation: The crude acid chloride would then be subjected to an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent. This cyclization step would form the indanone ring system.

Self-Validation and Causality:

-

Choice of Reagents: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. Aluminum chloride is a standard and powerful Lewis acid catalyst for Friedel-Crafts reactions.

-

Reaction Conditions: The acylation step is typically carried out at low temperatures to control the reactivity and minimize side reactions. Anhydrous conditions are crucial as the Lewis acid catalyst is moisture-sensitive.

-

Work-up: The reaction would be quenched by carefully adding it to ice-water to decompose the aluminum chloride complex. The product would then be extracted into an organic solvent, washed, dried, and purified, likely by column chromatography.

Safety and Handling

Specific safety data for 7-bromo-4-nitro-indan-1-one is not available. However, based on its structure containing bromo and nitro functional groups, the following precautions are recommended:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicology: Nitro-aromatic compounds can be toxic and may cause irritation. Brominated organic compounds can also be irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Fire and Reactivity: The compound is likely combustible. Keep away from heat, sparks, and open flames. The nitro group may increase its reactivity, especially at elevated temperatures.

Conclusion

7-bromo-4-nitro-indan-1-one is a molecule of interest due to its core indanone structure, which is prevalent in many biologically active compounds. While specific experimental data for this compound remains scarce, this guide provides a comprehensive overview based on the known properties of related molecules and general chemical principles. The predicted physicochemical properties, potential biological activities, and a plausible synthetic route offer a solid foundation for researchers to initiate further investigation into this compound. It is imperative that any work with this chemical is preceded by a thorough risk assessment and that the predicted properties are validated through rigorous experimentation.

References

-

Fahimeh Shahab, et al. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 2021. [Link]

-

MDPI. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 2024. [Link]

- Google Patents. Process for preparing 1-indanones.

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

ResearchGate. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

Frontiers in Chemistry. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

ResearchGate. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. [Link]

-

PubMed. Recent Developments in Biological Activities of Indanones. [Link]

-

PubChem. 4-bromo-2,3-dihydro-1H-inden-2-one. [Link]

-

PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

MDPI. Pteridium aquilinum (L.) Kuhn—A Review of Its Toxicology, Pharmacology, and Phytochemistry. [Link]

-

ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

-

Georganics. 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. [Link]

-

PubChem. 7-Bromo-2,3-dihydroquinolin-4(1H)-one. [Link]

-

PubMed. Recent Developments in Biological Activities of Indanones. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-nitro-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-bromo-4-nitro-indan-1-one 97% | CAS: 1260018-07-2 | AChemBlock [achemblock.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Starting materials for the synthesis of 7-Bromo-4-nitro-indan-1-one

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-nitro-indan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of viable synthetic strategies for preparing 7-Bromo-4-nitro-indan-1-one, a key building block in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond simple protocols to elucidate the underlying chemical principles, justify strategic decisions, and provide a self-validating framework for reproducible synthesis.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone scaffold is a privileged structure in organic synthesis, forming the core of numerous natural products and pharmaceutical agents.[1][2] Its rigid bicyclic framework is a valuable motif in the design of compounds targeting a range of biological systems, including treatments for neurodegenerative diseases like Alzheimer's.[3] 7-Bromo-4-nitro-indan-1-one, with its specific substitution pattern, offers multiple points for further chemical modification, making it a highly versatile intermediate for the development of novel therapeutics and functional materials.

This guide details the primary synthetic pathways to this target molecule, focusing on the strategic introduction of the nitro and bromo substituents onto the indanone core. We will explore the critical considerations of regioselectivity governed by substituent electronic effects and provide detailed, field-proven protocols.

Part 1: Retrosynthetic Analysis and Strategic Planning

The synthesis of 7-Bromo-4-nitro-indan-1-one can be approached from several distinct pathways. The choice of strategy is dictated by starting material availability, scalability, and the desired control over regiochemistry. The core challenge lies in the sequential introduction of two deactivating, meta-directing (relative to their own position) groups onto the aromatic ring of the indanone system.

A retrosynthetic analysis reveals two primary routes involving electrophilic aromatic substitution on a pre-formed indanone ring, and a third route involving the cyclization of a pre-substituted aromatic precursor.

-

Route A: Nitration First, then Bromination. This route begins with the nitration of indan-1-one to form the key intermediate, 4-nitro-indan-1-one, followed by its subsequent bromination.

-

Route B: Bromination First, then Nitration. This alternative sequence starts with the synthesis of 7-bromo-indan-1-one, which is then subjected to nitration to install the nitro group at the C4 position.

-

Route C: Convergent Synthesis via Cyclization. This approach involves the synthesis of a 3-phenylpropanoic acid derivative already bearing the necessary bromo and nitro substituents, followed by an intramolecular Friedel-Crafts acylation to construct the indanone ring in the final step.

The diagram below illustrates these strategic approaches.

Caption: Retrosynthetic strategies for 7-Bromo-4-nitro-indan-1-one.

Part 2: Synthesis of the Indan-1-one Core: The Foundational Starting Material

Both Route A and Route B rely on indan-1-one as the primary starting material. The most reliable and widely used method for its synthesis is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid or its corresponding acyl chloride.[1][2][4]

Protocol 1: Synthesis of Indan-1-one from 3-Phenylpropanoic Acid

This protocol employs a strong acid catalyst to promote the intramolecular cyclization. Triflic acid is highly effective, though polyphosphoric acid (PPA) is a common, more classical alternative.[5]

Causality: The reaction proceeds via the formation of an acylium ion intermediate, which then acts as an electrophile, attacking the electron-rich aromatic ring to form the five-membered ketone ring. The use of a strong acid is essential to generate a sufficient concentration of this reactive intermediate.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenylpropanoic acid (1.0 eq) in a suitable solvent such as dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly and carefully add triflic acid (3.0-4.0 eq) to the stirred solution.[5]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cautiously pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the strong acid.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into dichloromethane (3x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure indan-1-one.[4][5]

Part 3: Stepwise Functionalization Strategies

With a reliable source of indan-1-one, we can now explore the sequential introduction of the nitro and bromo groups.

Route A: Bromination of 4-Nitro-indan-1-one

This route first installs the strongly deactivating nitro group, which significantly influences the subsequent bromination step.

Step 1: Synthesis of 4-Nitro-indan-1-one

The nitration of indan-1-one must be performed under carefully controlled conditions to favor the formation of the 4-nitro isomer.

Causality: The outcome of the electrophilic nitration is a balance between the activating effect of the C2-C3 alkyl bridge (ortho-, para-directing) and the deactivating effect of the C1-carbonyl group (meta-directing). The C4 position is para to the activating alkyl portion and meta to the deactivating carbonyl, making it the most electronically favored position for substitution.

Protocol 2: Nitration of Indan-1-one

-

Reaction Setup: Add indan-1-one (1.0 eq) to concentrated sulfuric acid at a temperature maintained below 35 °C.[6]

-

Nitrating Mixture: In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

-

Reagent Addition: Cool the indanone solution and add the nitrating mixture dropwise, ensuring the temperature does not exceed 35 °C.[6]

-

Reaction: Stir the mixture vigorously for 1-2 hours at room temperature.

-

Work-up: Pour the reaction mixture onto crushed ice, which will cause the solid product to precipitate.

-

Purification: Collect the crude 4-nitro-indan-1-one by filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Bromination of 4-Nitro-indan-1-one

This step is challenging due to the severe deactivation of the aromatic ring by the nitro group. The reaction requires forcing conditions and a potent brominating agent.[7] Photochemical bromination has also been reported for 4-nitro indan.[8]

Causality: The nitro group at C4 and the carbonyl at C1 strongly deactivate the ring towards further electrophilic substitution. However, the C7 position is meta to the nitro group and meta to the carbonyl group, making it the least deactivated position available for bromination.

Protocol 3: Bromination of 4-Nitro-indan-1-one

-

Reaction Setup: Dissolve 4-nitro-indan-1-one (1.0 eq) and bromine (1.1 eq) in 96% sulfuric acid.[7]

-

Catalyst Addition: Add nitric acid dropwise to the solution at 60 °C. The nitric acid serves to generate a more potent electrophilic bromine species in situ.[7]

-

Reaction: Stir the mixture at 60-80 °C for 3-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: After cooling, pour the reaction mixture onto an ice/water slurry.

-

Purification: Collect the precipitated solid by filtration, wash with cold water, and dry to yield crude 7-Bromo-4-nitro-indan-1-one. Further purification can be achieved by column chromatography or recrystallization.

Caption: Workflow for the synthesis of 7-Bromo-4-nitro-indan-1-one via Route A.

Route B: Nitration of 7-Bromo-indan-1-one

This route reverses the sequence, starting with bromination.

Step 1: Synthesis of 7-Bromo-indan-1-one

The synthesis of 7-halo-indanones can be achieved through the cyclization of appropriately substituted precursors, such as 3-chloro-1-(2-halophenyl)propan-1-one, under Friedel-Crafts conditions.[9]

Protocol 4: Synthesis of 7-Bromo-indan-1-one

-

Precursor Synthesis: Synthesize 3-chloro-1-(2-bromophenyl)propan-1-one via Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride.

-

Cyclization: Treat the resulting ketone with a strong Lewis acid like aluminum chloride (AlCl₃) at elevated temperatures (e.g., 150 °C) to induce intramolecular cyclization to 7-bromo-indan-1-one.[9]

Step 2: Nitration of 7-Bromo-indan-1-one

The final step involves the nitration of the brominated intermediate.

Causality: The bromine atom at C7 is a deactivating but ortho-, para- directing group. The C4 position is para to the bromine atom. While the ring is deactivated overall, the directing effect of the bromine strongly favors substitution at the C4 position.

Protocol 5: Nitration of 7-Bromo-indan-1-one

-

Reaction Setup: Dissolve 7-bromo-indan-1-one (1.0 eq) in concentrated sulfuric acid, maintaining a low temperature.

-

Nitrating Mixture: Use a standard nitrating mixture of concentrated nitric acid and sulfuric acid.

-

Reaction: Add the nitrating mixture dropwise to the solution of the starting material. Control the temperature carefully to avoid side reactions.

-

Work-up & Purification: Follow the same quench, precipitation, and purification steps as described in Protocol 2.

Caption: Workflow for the synthesis of 7-Bromo-4-nitro-indan-1-one via Route B.

Part 4: Data Summary and Strategic Comparison

The selection of the optimal synthetic route depends on several factors, including reaction yields, safety, and reagent availability.

| Route | Starting Material | Key Intermediates | Key Reagents | Advantages | Challenges |

| A | Indan-1-one | 4-Nitro-indan-1-one | HNO₃, H₂SO₄, Br₂ | Good control of initial nitration. | Final bromination step is on a highly deactivated ring, requiring harsh conditions. |

| B | Indan-1-one | 7-Bromo-indan-1-one | AlCl₃, HNO₃, H₂SO₄ | Final nitration is well-directed by the bromine atom. | Synthesis of 7-bromo-indan-1-one can be lower yielding or require more steps.[9] |

| C | Substituted Benzene | 3-(2-bromo-5-nitrophenyl) propanoic acid | PPA or Triflic Acid | Convergent approach, potentially fewer steps overall. | Synthesis of the substituted propanoic acid precursor can be complex. |

Conclusion and Senior Scientist Recommendation

For laboratory-scale synthesis, Route A (Nitration followed by Bromination) often represents the most practical and reliable pathway. The synthesis of the 4-nitro-indan-1-one intermediate is a well-established and high-yielding reaction. While the subsequent bromination of this deactivated substrate requires careful execution and potentially harsh conditions, it is often more straightforward than the multi-step synthesis of the 7-bromo-indan-1-one required for Route B. The directing group effects are predictable, and the protocols are robust. For industrial-scale production, a convergent approach like Route C might be more economical, provided an efficient synthesis for the substituted phenylpropanoic acid precursor can be developed.

This guide provides the strategic framework and detailed methodologies necessary for the successful synthesis of 7-Bromo-4-nitro-indan-1-one. Researchers should always conduct their own risk assessments and optimization studies for any chemical synthesis.

References

-

PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]

-

Organic Letters - ACS Publications. (2026). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4df. Retrieved from [Link]

- Unknown Source. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline.

- Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.

-

ResearchGate. (2015). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Retrieved from [Link]

-

Katarzyna, S., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 2326-2361. Retrieved from [Link]

-

ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN103121887A - Preparation method of 1,3-indandione compounds.

-

TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]

- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.

-

Gorelik, M. V. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. International Journal of Organic Chemistry, 3, 37-41. Retrieved from [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fchpt.stuba.sk [fchpt.stuba.sk]

- 7. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [file.scirp.org]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. researchgate.net [researchgate.net]

Strategic Protocol for Solubility and Stability Profiling of 7-Bromo-4-nitro-indan-1-one

Topic: Solubility and Stability Studies of 7-Bromo-4-nitro-indan-1-one Content Type: In-depth Technical Guide / Strategic Protocol Audience: Researchers, Senior Scientists, and Pre-formulation Specialists

Executive Summary: The Scaffold Challenge

7-Bromo-4-nitro-indan-1-one (CAS: 1260018-07-2) represents a critical intermediate scaffold in the synthesis of fused-ring bioactive agents, particularly in the development of kinase inhibitors and modulation of G-protein coupled receptors. While its synthetic utility is documented, its physicochemical profile remains under-characterized in public literature.

This guide provides a first-principles strategic protocol for establishing the solubility and stability profile of this compound. Unlike generic small molecules, the presence of the electron-withdrawing nitro group at C4 and the bromine at C7 on the indanone core creates specific stability risks—particularly regarding photolytic degradation and base-catalyzed enolization—that must be proactively managed during pre-formulation and process development.

Physicochemical Profiling & In Silico Predictions

Before initiating wet-lab experiments, we must establish the theoretical baseline to optimize experimental design.

-

Structural Analysis: The indan-1-one core is rigid. The 4-nitro and 7-bromo substituents significantly increase lipophilicity compared to the parent indanone.

-

Predicted LogP: ~2.4 – 2.7 (High lipophilicity indicates poor aqueous solubility).

-

pKa (Theoretical): The molecule is neutral at physiological pH. However, the

-protons at C2 are weakly acidic (pKa -

UV Chromophores: The conjugated ketone and nitro-aromatic system suggest strong UV absorption (

likely ~250-300 nm), facilitating HPLC-UV detection.

Implication for Protocol:

Do not rely on simple aqueous buffers. The study design must include surfactant-mediated media (e.g., SLS, Tween 80) and organic co-solvents to achieve detectable concentrations.

Analytical Method Development (The Foundation)

You cannot assess stability without a validated, stability-indicating method. The following HPLC protocol is recommended as the starting point for validation.

Recommended HPLC Conditions

-

Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus). Rationale: High surface area for retaining polar degradation products.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA (200–400 nm). Extract chromatograms at 254 nm and 280 nm.

-

Column Temp: 30°C.

Method Validation Workflow (Visualization)

Figure 1: Analytical Method Validation Workflow ensuring the method is stability-indicating before commencing degradation studies.

Solubility Profiling Protocol

Since 7-Bromo-4-nitro-indan-1-one is expected to be a "brick dust" molecule (poorly soluble, high melting point), standard equilibrium solubility tests may take days.

Experimental Setup

Method: Shake-flask method (Thermodynamic Solubility). Duration: 24, 48, and 72 hours to ensure equilibrium. Temperature: 37°C ± 0.5°C (Biorelevant) and 25°C (Storage).

Solvent Matrix & Rationale

| Solvent System | Purpose | Expected Outcome |

| 0.1N HCl (pH 1.2) | Mimic Gastric Fluid | Very Low (Neutral molecule) |

| Phosphate Buffer pH 6.8 | Mimic Intestinal Fluid | Very Low |

| FaSSIF / FeSSIF | Biorelevant Media | Moderate (Micellar solubilization) |

| DMSO / DMA | Stock Solution / Synthesis | High (>50 mg/mL) |

| Ethanol / Methanol | Process Solvents | Moderate to High |

| Water + 0.5% SLS | QC Release Media | Enhanced (Surfactant effect) |

Critical Step:

Analyze the solid residue by XRPD (X-Ray Powder Diffraction) after the solubility experiment. Why? To detect any solvent-mediated phase transformation (e.g., conversion to a hydrate or polymorph), which would alter solubility data.

Stability & Forced Degradation (Stress Testing)

This section defines the "Kill Experiments" designed to identify intrinsic stability weaknesses.

Stress Conditions Matrix

Perform these tests at a concentration of 1 mg/mL (using co-solvent if necessary).

| Stress Type | Condition | Duration | Target Degradation | Mechanism Probe |

| Acid Hydrolysis | 1N HCl, 60°C | 1-7 Days | 5-20% | Cleavage of substituents (rare for this core) |

| Base Hydrolysis | 0.1N NaOH, Ambient | 1-24 Hours | 5-20% | High Risk: |

| Oxidation | 3% | 1-24 Hours | 5-20% | N-oxidation or Benzylic oxidation |

| Thermal | 80°C (Solid State) | 7 Days | <5% | Crystal lattice stability |

| Photostability | 1.2M Lux hours | ICH Q1B Cycle | Variable | High Risk: Nitro-group photoreduction |

Specific Degradation Pathways

-

Base-Catalyzed Instability: The indanone ring is prone to enolization at C2. In the presence of base (0.1N NaOH), expect the formation of dimers (Aldol-type condensation products).

-

Mitigation: If degradation >20% in 1 hour, repeat with milder base (pH 8-9 buffer).

-

-

Photolysis: Nitro-aromatics are notoriously light-sensitive. The nitro group can reduce to a nitroso or hydroxylamine intermediate under UV light.

-

Protocol: Wrap control samples in aluminum foil. If significant degradation occurs in light samples, the compound requires amber glassware for all future handling.

-

Stability Decision Tree (Visualization)

Figure 2: Decision logic for interpreting stress testing results and implementing process controls.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link

-

Blessy, M., et al. (2014). "Stress testing and development of stability-indicating method." Journal of Pharmaceutical Analysis, 4(3), 159-165. Link

-

Ahmed, N. (2016).[1][2] "Synthesis and biological activities of 1-indanone derivatives: A review." Beilstein Journal of Organic Chemistry, 12, 48-85. (Provides structural context for indanone reactivity). Link

-

Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[3] Informa Healthcare. (Authoritative text on forced degradation protocols).

Sources

Thermochemical Profiling & Stability Analysis: 7-Bromo-4-nitro-indan-1-one

The following technical guide is structured as a high-level whitepaper and operational protocol for the thermochemical and stability analysis of 7-Bromo-4-nitro-indan-1-one . This document assumes the reader is a subject matter expert in physical organic chemistry or pharmaceutical development.

Technical Whitepaper | Version 1.0 Target Analyte: 7-Bromo-4-nitro-2,3-dihydro-1H-inden-1-one (CAS: 1260018-07-2)[1]

Executive Technical Summary

7-Bromo-4-nitro-indan-1-one represents a critical bifunctional scaffold in the synthesis of neuroactive agents (e.g., rasagiline analogues) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its utility lies in the orthogonal reactivity of the electrophilic carbonyl, the nucleophilic aromatic substitution potential of the nitro group, and the cross-coupling utility of the aryl bromide.

However, the juxtaposition of a high-energy nitro group with a sterically congested "peri-substituted" bromide (C7 position relative to C1-carbonyl) introduces significant thermochemical strain. This guide establishes a rigorous protocol for determining the Standard Molar Enthalpy of Formation (

Key Predicted Parameters:

-

Peri-Strain Contribution: +15 to +25 kJ/mol (destabilizing interaction between C7-Br and C1=O).[1]

-

Estimated

: -80 to -120 kJ/mol (estimation via Group Additivity + Strain Correction). -

Critical Onset Temperature (

): Anticipated >210°C (exothermic decomposition of nitroarene).[1]

Theoretical Thermochemistry: In-Silico Estimation Protocol

Before wet-lab calorimetry, a baseline must be established using Group Additivity (Benson’s Method) corrected for specific steric interactions.[1]

Structural Strain Analysis (The "Peri-Effect")

In 1-indanone systems, substituents at the C7 position occupy the "peri" region relative to the C1 carbonyl oxygen. Unlike standard ortho-substitution, the rigid bicyclic framework prevents rotation to relieve steric clash.[1]

-

Interaction: Van der Waals repulsion between the lone pairs of the Carbonyl Oxygen (O1) and the Bromine (Br7).

-

Thermochemical Consequence: This interaction significantly raises the ground state enthalpy, making the molecule less stable than predicted by simple additivity.

Group Additivity Calculation (Benson Type)

We construct the theoretical

| Component / Group | Increment ( | Source / Rationale |

| Base: Indan-1-one (g) | -130.5 | Lit.[1][2] value (approx) for parent scaffold |

| Correction: H | +6.5 | Aromatic nitro substitution (destabilizing vs H) |

| Correction: H | +12.0 | Aromatic bromo substitution |

| Correction: Peri-Strain (Br...O) | +22.0 | Estimated strain energy (derived from 1,8-naphthalene data) |

| Correction: Ortho/Para Interactions | -2.0 | Minor electronic stabilization (Br and NO2 are para) |

| Predicted | -92.0 | Net Gas Phase Enthalpy |

| Est.[1] Sublimation Enthalpy ( | +105.0 | Based on MW and polarity (Nitro/Bromo/Ketone) |

| Predicted | -197.0 |

Note: The solid-phase prediction is highly sensitive to the Crystal Lattice Energy (

Computational Validation Pipeline (DFT)

To validate the additivity model, the following Gaussian/ORCA input block is recommended to calculate the isodesmic reaction energy:

[1]

Experimental Characterization Protocols

Trustworthiness in thermochemistry requires self-validating experimental cycles.[1]

Combustion Calorimetry (Primary Standard)

Objective: Determine

-

Instrument: Isoperibol Oxygen Bomb Calorimeter (e.g., Parr 6200).[1]

-

Crucial Step (Halogen Correction): The presence of Bromine requires specific bomb solution chemistry.

-

Additive: 10 mL of 1.0 M arsenious oxide (

) or hydrazine solution must be added to the bomb to reduce free bromine ( -

Wash Analysis: Post-combustion bomb washings must be titrated (potentiometric titration with

) to quantify total bromide and verify 100% reduction.[1]

-

Workflow Diagram:

Knudsen Effusion / Sublimation Calorimetry

Objective: Measure

-

Method: Quartz Crystal Microbalance (QCM) or TGA-based effusion.[1]

-

Protocol: Isothermal mass loss measurements at T = 80°C, 90°C, 100°C (well below melting).

-

Plot:

vs

Thermal Stability & Safety Analysis (DSC/TGA)

Nitro-aromatics are inherently energetic.[1] The "4-nitro" position on the indanone ring is susceptible to specific decomposition pathways involving the alkyl ring.

Differential Scanning Calorimetry (DSC)

-

Conditions: Sealed Gold-plated high-pressure crucibles (to prevent evaporation before decomposition).

-

Ramp Rates: 2, 5, 10, and 20 K/min (for Kissinger Kinetic Analysis).[1]

-

Acceptance Criteria for Scale-up:

- must be > 100°C above the maximum processing temperature.[1]

-

Energy of Decomposition (

) > 500 J/g classifies the material as "High Energy" requiring blast shielding.

Decomposition Pathway (The "Nitro-Acip" Risk)

In 4-nitro-indanones, the C5-H and C3-H protons are spatially relevant.[1] High-temperature tautomerization can lead to aci-nitro forms, which are shock-sensitive.[1]

Safety Decision Tree:

Synthesis Context & Impurity Profiling

The thermochemical data is only valid for high-purity material.[1] The synthesis of 7-bromo-4-nitro-indan-1-one typically proceeds via:

-

Cyclization: 3-(4-bromo-phenyl)-propanoic acid derivatives (often yields the 6-bromo isomer unless blocked).[1]

-

Nitration: Nitration of 7-bromo-indan-1-one.

References

-

Standard Molar Enthalpies of Formation of Indan-1-one Derivatives Source: National Institute of Standards and Technology (NIST) WebBook.[1][8] URL:[Link] (Used for baseline indan-1-one gas phase enthalpy).[1]

-

Benson Group Additivity Values for Functionalized Aromatics Source: NIST / J. Phys.[1] Chem. Ref. Data. URL:[Link] (Source for Ar-NO2 and Ar-Br increments).[1]

-

Thermal Stability of Nitroaromatic Compounds (DSC/TGA Protocols) Source: Journal of Thermal Analysis and Calorimetry.[1] URL:[Link] (General protocols for nitro-compound safety analysis).

-

Combustion Calorimetry of Organobromine Compounds Source: IUPAC Technical Reports (Experimental Thermodynamics).[1] URL:[Link] (Protocol for using arsenious oxide in bomb calorimetry).

Sources

- 1. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. youtube.com [youtube.com]

- 4. nist.gov [nist.gov]

- 5. Standard enthalpy of formation- Definition, Applications and Solved Examples [allen.in]

- 6. jyx.jyu.fi [jyx.jyu.fi]

- 7. Khan Academy [khanacademy.org]

- 8. Benson group increment theory - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the X-ray Crystal Structure of 7-Bromo-4-nitro-indan-1-one: A Methodological and Predictive Analysis

A Note on Data Availability: As of the latest database searches, a solved X-ray crystal structure for 7-Bromo-4-nitro-indan-1-one has not been deposited in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD). This guide, therefore, serves a dual purpose: it provides a robust, field-proven methodological framework for determining such a structure, from synthesis to final refinement, and it offers an expert projection of the key structural features and intermolecular interactions that would be anticipated, based on analyses of closely related compounds. This document is designed for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of small molecules.

Introduction

7-Bromo-4-nitro-indan-1-one is a substituted indanone, a class of compounds recognized as important intermediates in the synthesis of pharmaceuticals and natural products.[1] The indanone framework is present in molecules with a wide range of biological activities, including diuretic, anti-Parkinson, and antidepressant properties.[1] The introduction of a bromine atom and a nitro group onto the indanone scaffold is expected to significantly influence its chemical reactivity, biological activity, and solid-state properties. The bromine atom can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions), while the electron-withdrawing nitro group can modulate the electronic properties of the aromatic ring and participate in specific intermolecular interactions.[2][3]

Understanding the precise three-dimensional arrangement of atoms in 7-Bromo-4-nitro-indan-1-one through single-crystal X-ray diffraction is paramount.[4] This technique provides definitive information on molecular geometry, conformation, and the subtle non-covalent interactions that govern how molecules pack in the solid state.[4][5] These packing arrangements can have profound implications for a compound's physical properties, including solubility, melting point, stability, and bioavailability—critical parameters in drug development.[6] This guide will detail the necessary steps to achieve this structural determination and analyze the anticipated results.

Part 1: Proposed Synthesis and Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Protocol

A plausible route to 7-Bromo-4-nitro-indan-1-one would involve the cyclization of a suitable 3-arylpropionic acid precursor, a common strategy for synthesizing indanones.[7] The specific challenge lies in the controlled introduction of the bromo and nitro substituents. A potential synthetic workflow is outlined below. It is important to note that optimization of reaction conditions would be necessary.

Step-by-Step Proposed Synthesis:

-

Starting Material: Commercially available 3-(3-bromophenyl)propanoic acid.

-

Nitration: Regioselective nitration of the aromatic ring. Due to the directing effects of the bromo and propanoic acid groups, a mixture of isomers is possible. Careful control of nitrating agents (e.g., HNO₃/H₂SO₄) and temperature is crucial. The desired 3-(3-bromo-6-nitrophenyl)propanoic acid would need to be isolated and purified.

-

Intramolecular Friedel-Crafts Acylation: The purified propanoic acid derivative is then cyclized to form the indanone ring. This is typically achieved using a strong acid or Lewis acid catalyst, such as polyphosphoric acid (PPA) or AlCl₃.[7] Microwave-assisted synthesis has also been shown to be effective for this transformation, often leading to shorter reaction times and improved yields.[7]

-

Purification: The final product, 7-Bromo-4-nitro-indan-1-one, must be rigorously purified, typically by column chromatography followed by recrystallization, to remove any isomeric byproducts or unreacted starting materials. Purity is essential for successful crystallization.

Crystal Growth: The Causality Behind the Art

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered aggregation of molecules from a supersaturated solution. The choice of solvent and crystallization technique is critical and often determined empirically.

Recommended Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks. The key is to identify a solvent in which the compound has moderate solubility. Solvents such as acetone, ethyl acetate, or mixtures with hexane could be effective.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

-

Temperature Gradient: A saturated solution of the compound at an elevated temperature is slowly cooled. This reduction in temperature decreases solubility, leading to crystallization. The cooling rate must be carefully controlled to prevent rapid precipitation, which results in a microcrystalline powder.

Part 2: The X-ray Diffraction Workflow

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the process of structure determination can begin. This is a well-established, multi-stage process.[8]

Caption: The comprehensive workflow from chemical synthesis to final structural analysis and deposition.

Step-by-Step Experimental Protocol:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (usually to ~100 K). This low temperature minimizes thermal vibrations of the atoms, resulting in higher quality diffraction data.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å).[9] As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each spot in the pattern corresponds to a specific set of crystal planes (hkl) and its intensity is recorded.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors to produce a list of structure factor amplitudes (|Fₒ|).

-

Structure Solution: This is the critical step of solving the "phase problem." Since the detector only measures intensities, the phase information associated with each diffraction spot is lost. For small molecules like 7-Bromo-4-nitro-indan-1-one, direct methods are typically successful. These methods use statistical relationships between the intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.[8] The presence of the heavy bromine atom also makes the Patterson method a viable alternative.

-

Structure Refinement: The initial electron density map will show peaks corresponding to atomic positions. An initial model of the molecule is built into this density. This model is then refined using a least-squares procedure, which iteratively adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|F꜀|).[10][11] The quality of the fit is monitored by the R-factor (R1). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12]

Part 3: Projected Structural Features and Analysis

While the definitive structure is unknown, we can make authoritative predictions about the molecular geometry and intermolecular interactions based on known structures containing similar functional groups.

Anticipated Crystallographic Data

The following table summarizes expected crystallographic parameters for 7-Bromo-4-nitro-indan-1-one, based on data from similar structures like 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[9]

| Parameter | Expected Value / Type | Rationale / Comparative Source |

| Chemical Formula | C₉H₆BrNO₃ | From molecular structure[13] |

| Formula Weight | 256.06 g/mol | From molecular structure[13] |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules[14][15] |

| Space Group | P2₁/c or Pna2₁ | Common centrosymmetric/non-centrosymmetric space groups |

| Temperature | 100-150 K | Standard for data collection to reduce thermal motion |

| Radiation | Mo Kα (λ = 0.71073 Å) | Standard for small molecule crystallography |

| Final R1 [I>2σ(I)] | < 0.05 | Target for a well-refined structure |

| wR2 (all data) | < 0.15 | Target for a well-refined structure |

Molecular Geometry and Conformation

Caption: Molecular structure of 7-Bromo-4-nitro-indan-1-one with standard atom numbering.

The indanone core consists of a planar benzene ring fused to a non-planar five-membered ring. The cyclopentanone ring is expected to adopt an envelope or twist conformation to relieve ring strain. The nitro group is likely to be slightly twisted out of the plane of the aromatic ring.[15]

The Role of Bromo and Nitro Groups in Crystal Packing

The presence of both a bromine atom and a nitro group provides a rich landscape for directed, non-covalent interactions that will govern the supramolecular assembly.

-

Halogen Bonding: The bromine atom is a potential halogen bond donor. The electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential (a σ-hole) on the bromine atom, allowing it to interact favorably with Lewis basic sites. A likely and significant interaction is a Br···O halogen bond, where the acceptor is an oxygen atom from the nitro group or the ketone group of a neighboring molecule.[3] Such interactions are highly directional and can lead to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice.[3]

-

Nitro Group Interactions: The nitro group is a versatile participant in intermolecular interactions. The oxygen atoms are excellent hydrogen bond acceptors, readily forming C–H···O interactions with aromatic or aliphatic C-H groups of adjacent molecules.[16] Furthermore, interactions between nitro groups themselves (NO₂···NO₂) or between a nitro group and an aromatic ring (NO₂···π) are known to contribute significantly to crystal packing stability.[16][17]

-

π–π Stacking: The planar aromatic rings are likely to engage in π–π stacking interactions, where the rings of adjacent molecules pack in a parallel-displaced or T-shaped arrangement. These interactions are a common feature in the crystal structures of aromatic compounds and contribute to the overall cohesive energy of the crystal.[9]

Caption: Key potential intermolecular interactions governing the crystal packing of 7-Bromo-4-nitro-indan-1-one.

Conclusion

While the definitive crystal structure of 7-Bromo-4-nitro-indan-1-one remains to be determined, this guide provides a comprehensive framework for its elucidation and an expert projection of its structural characteristics. The outlined methodologies for synthesis, crystallization, and X-ray diffraction analysis represent a standard and robust approach in modern structural chemistry. The predicted interplay of halogen bonding, hydrogen bonding, and π–π stacking, driven by the bromo and nitro functional groups, highlights the complex yet predictable nature of supramolecular assembly. The determination of this structure would provide valuable insights for medicinal chemists and materials scientists, contributing to a deeper understanding of structure-property relationships in this important class of compounds.

References

-

Gupta, V. K., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available at: [Link]

-

MDPI. (2022). Structural Organization of Dibromodiazadienes in the Crystal and Identification of Br···O Halogen Bonding Involving the Nitro Group. MDPI. Available at: [Link]

-

NIH. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 1-Indanone, 4-bromo-. PubChem. Available at: [Link]

-

ACS Publications. (2026). Supporting Information. American Chemical Society. Available at: [Link]

-

ResearchGate. (2025). Importance of O...N interaction between nitro groups in crystals. ResearchGate. Available at: [Link]

-

MIT OpenCourseWare. (n.d.). Structure refinement. Massachusetts Institute of Technology. Available at: [Link]

-

Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. Available at: [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones. Google Patents.

-

ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. Available at: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]

-

Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. matcrys.org. Available at: [Link]

-

ResearchGate. (2022). Crystal structure of (E)-7-bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, C18H15BrO2. ResearchGate. Available at: [Link]

-

NIH. (2008). Calculated interactions of a nitro group with aromatic rings of crystalline picryl bromide. National Institutes of Health. Available at: [Link]

-

UPenn Physics. (n.d.). XRD Basics. University of Pennsylvania. Available at: [Link]

-

ResearchGate. (n.d.). Structural Organization of Dibromodiazadienes in the Crystal and Identification of Br···O Halogen Bonding Involving the Nitro Group. ResearchGate. Available at: [Link]

-

ResearchGate. (2014). Structure refinement: Some background theory and practical strategies. ResearchGate. Available at: [Link]

-

Durham University. (n.d.). Structure solution and refinement: introductory strategies. Durham University. Available at: [Link]

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

-

Royal Society of Chemistry. (2024). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications. Available at: [Link]

-

SpringerLink. (2021). Back-to-Basics tutorial: X-ray diffraction of thin films. Journal of Electroceramics. Available at: [Link]

-

ResearchGate. (2009). 2-Bromo-4-nitroaniline. ResearchGate. Available at: [Link]

-

NIH. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. Available at: [Link]

-

University of Glasgow. (n.d.). Introduction to Structure Refinement. University of Glasgow. Available at: [Link]

-

NIH. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. National Institutes of Health. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. excillum.com [excillum.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Introduction [pd.chem.ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. 7-bromo-4-nitro-indan-1-one 97% | CAS: 1260018-07-2 | AChemBlock [achemblock.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Calculated interactions of a nitro group with aromatic rings of crystalline picryl bromide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Toxicity of Bromo-Nitro Compounds

Executive Summary

Bromo-nitro compounds, specifically 2-bromo-2-nitropropane-1,3-diol (Bronopol) and 2,2-dibromo-3-nitrilopropionamide (DBNPA) , represent a class of high-efficacy biocides used widely in industrial water treatment, paper manufacturing, and cosmetics. While their utility stems from their ability to oxidize thiol groups in microbial enzymes, this same reactivity presents significant acute toxicity, corrosivity, and instability hazards.

This guide provides a technical framework for the safe management of these compounds, focusing on their degradation pathways, the critical risk of nitrosamine formation, and strict engineering controls required to prevent exposure.

Chemical Nature & Reactivity

The core hazard of this class lies in the electron-withdrawing nature of the nitro (

Mechanism of Action

These compounds function as electrophilic agents. They react with essential thiol (

-

Bronopol: Reacts with thiols to generate superoxide and peroxide radicals, leading to oxidative damage.

-

DBNPA: Functions as a quick-kill biocide by reacting almost instantaneously with sulfur-containing nucleophiles.

Degradation & The Nitrosamine Hazard

The most critical chemical safety parameter for bromo-nitro compounds is their instability at alkaline pH and elevated temperatures. Decomposition releases formaldehyde and nitrite ions. In the presence of secondary amines (common in formulations or biological contaminants), these nitrites drive the formation of carcinogenic N-nitrosamines .[1][2]

Diagram 1: Bronopol Degradation & Nitrosamine Formation Pathway

The following diagram illustrates the degradation cascade of Bronopol under alkaline conditions, highlighting the critical control point for preventing nitrosamine generation.

Figure 1: Mechanism of alkaline decomposition of Bronopol leading to the release of formaldehyde and nitrite, the precursors for carcinogenic nitrosamine formation.[3]

Toxicity Profile

Bromo-nitro compounds exhibit a distinct toxicity profile characterized by high acute irritation (eyes/skin) and specific systemic effects upon ingestion or inhalation.[4]

Comparative Toxicity Data

The table below synthesizes key toxicological endpoints for the two primary compounds.

| Parameter | Bronopol (CAS 52-51-7) | DBNPA (CAS 10222-01-2) |

| Acute Oral LD50 (Rat) | 307 mg/kg (Moderate) | 178 - 335 mg/kg (Moderate) |

| Acute Dermal LD50 (Rat) | > 2000 mg/kg (Low systemic) | > 2000 mg/kg (Low systemic) |

| Inhalation LC50 (Rat) | > 0.588 mg/L (4h) (Dust/Mist) | 0.32 mg/L (4h) (High Toxicity ) |

| Skin Irritation | Moderate to Severe | Corrosive / Severe Irritant |

| Eye Irritation | Severe / Permanent Damage | Corrosive / Permanent Damage |

| Sensitization | Non-sensitizer (mostly) | Strong Skin Sensitizer |

| Aquatic Toxicity (LC50 Fish) | ~20 mg/L (Rainbow Trout) | 1.0 - 3.3 mg/L (Very Toxic ) |

Clinical Effects[4][5][6][7]

-

Ocular: Both compounds are severe eye hazards.[4][5][6] Contact with pure powder or concentrated solutions can cause irreversible corneal opacity.

-

Dermal: DBNPA is a potent sensitizer; repeated low-level exposure can lead to allergic contact dermatitis. Bronopol is primarily an irritant.

-

Systemic: Inhalation of dusts causes severe respiratory tract irritation, dyspnea, and pulmonary edema.

Safe Handling & Engineering Controls

Incompatibility Matrix

To prevent uncontrolled decomposition or hazardous reactions, strictly segregate bromo-nitro compounds from:

-

Bases/Alkalis (pH > 8): Triggers rapid decomposition and release of formaldehyde/nitrites.

-

Amines: specifically secondary amines (e.g., diethanolamine), to prevent nitrosamine formation.

-

Reducing Agents: Can cause rapid, exothermic debromination.

-

Metals: Aluminum and carbon steel are susceptible to corrosion by DBNPA; use stainless steel (316) or glass-lined equipment.

Operational Workflow

The following decision tree outlines the required safety logic for handling these compounds in a laboratory or pilot plant setting.

Figure 2: Operational safety decision tree for handling Bronopol and DBNPA, emphasizing dust control and chemical compatibility checks.

Storage Protocols

-

Temperature: Store below 25°C. DBNPA is particularly heat-sensitive and can degrade exothermically.

-

Container: Keep in original containers. Do not use aluminum or mild steel.[6]

-

Ventilation: Store in a cool, well-ventilated area equipped with corrosion-resistant exhaust if open handling occurs.

Emergency Procedures

Spill Management

-